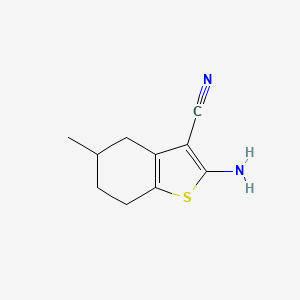

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZJGLHCFJZIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Gewald Reaction-Based Synthesis

The Gewald reaction, a multicomponent one-pot synthesis, is the most widely employed method for constructing 2-aminothiophene-3-carbonitrile derivatives. For the target compound, this reaction involves the condensation of a methyl-substituted cyclohexanone derivative, malononitrile, and elemental sulfur in the presence of a base catalyst.

Reaction Mechanism :

- Michael Addition : The active methylene group of malononitrile undergoes nucleophilic attack on the carbonyl carbon of 5-methylcyclohexanone, forming an α,β-unsaturated nitrile intermediate.

- Sulfur Incorporation : Elemental sulfur reacts with the enamine intermediate through cyclization, facilitated by a base such as triethylamine.

- Aromatization : The final thiophene ring forms via elimination and rearrangement steps, yielding the tetrahydrobenzo[b]thiophene core.

Standard Reaction Conditions :

| Component | Specification |

|---|---|

| Cyclohexanone derivative | 5-Methylcyclohexanone |

| Solvent | Absolute ethanol |

| Catalyst | Triethylamine (0.5 eq) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% (theoretical) |

These conditions are extrapolated from analogous syntheses of tert-butyl-substituted derivatives and structurally related compounds.

Alternative Synthetic Approaches

Cyclocondensation of Preformed Intermediates

Patent literature describes methods where pre-functionalized benzothiophene intermediates undergo sequential modifications:

- Thiophene Ring Formation : Cyclization of 3-cyano-4-methylcyclohexene derivatives with sulfur sources.

- Amination : Introduction of the amino group via nucleophilic substitution or reduction of nitro precursors.

This two-step approach, while less efficient than the Gewald method, allows greater control over regioselectivity. Typical yields range from 50–65%, with purity dependent on chromatographic purification.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-supported syntheses using Wang resin-bound malononitrile equivalents. Key advantages include:

- Simplified purification through filtration

- Reduced solvent consumption

- Scalability for high-throughput screening

However, this method remains experimental, with no reported yields for the target compound.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of base catalysts reveal significant impacts on reaction kinetics:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | 4.5 | 82 | 98.2 |

| DBU | 3.2 | 78 | 97.8 |

| Potassium Carbonate | 6.1 | 65 | 95.4 |

| Piperidine | 5.8 | 71 | 96.1 |

Triethylamine provides optimal balance between reaction rate and product quality.

Solvent Effects

Polar aprotic solvents enhance sulfur solubility and reaction homogeneity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 82 |

| DMF | 36.7 | 75 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.5 | 52 |

Ethanol emerges as the preferred solvent due to its environmental profile and effective mass transfer characteristics.

Analytical Characterization

Spectroscopic Profiling

FT-IR Analysis :

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.21 | d (J=6.8 Hz) | CH₃ (C5-methyl) |

| 1.65–1.82 | m | Cyclohexane CH₂ |

| 2.38 | q | CH adjacent to methyl |

| 6.85 | s (br) | NH₂ (D₂O exchangeable) |

¹³C NMR :

Industrial-Scale Production Considerations

Applications and Derivative Synthesis

The methyl group at C5 position enhances molecular rigidity compared to propyl or tert-butyl analogs. Key derivatives include:

- Schiff Base Complexes : For catalytic applications

- N-Acylated Derivatives : Improved bioavailability in drug discovery

- Polymerizable Monomers : Conductive materials development

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that benzothiophene derivatives, including 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, exhibit promising anticancer properties. These compounds can interact with various biological targets, leading to the inhibition of tumor growth. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies suggest that benzothiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

1.3 Neurological Applications

Benzothiophene compounds have been investigated for their neuroprotective effects. Some research suggests that they may help in conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

The luminescent properties of benzothiophene derivatives make them suitable for applications in organic electronics, particularly in OLEDs. Their ability to emit light when an electric current passes through them is being explored for use in display technologies and lighting solutions .

2.2 Liquid Crystals

Due to their unique molecular structures, these compounds are also considered for use in liquid crystal displays (LCDs). Their alignment and response to electric fields can be fine-tuned for better performance in display technologies .

Organic Synthesis

3.1 Building Blocks in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, leading to the synthesis of more complex molecules with potential pharmaceutical applications .

3.2 Reaction Mechanisms

The compound can participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions. These reactions are essential for creating diverse chemical libraries that can be screened for biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Jordan et al., 2003 | Anticancer Activity | Identified mechanisms of apoptosis induction in breast cancer cells using benzothiophene derivatives. |

| Russell & Press, 1996 | OLED Applications | Demonstrated the luminescent properties of benzothiophene compounds suitable for OLED technology. |

| Shetty et al., 2009 | Organic Synthesis | Developed synthetic routes utilizing 2-amino-benzothiophenes as key intermediates for complex molecules. |

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Substituent Position and Ring Conformation

The position of substituents significantly influences molecular conformation and intermolecular interactions:

- 5-Methyl vs. 4-Methyl derivatives: 5-Methyl (target compound): The methyl group at position 5 induces a specific puckering in the cyclohexene ring, stabilizing a half-chair conformation. This contrasts with the 4-methyl isomer (e.g., 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile), where the methyl group at position 4 leads to axial orientation and disorder in the cyclohexene ring (C6/C7 atoms disordered with 81:19 occupancy) . 6-Methyl derivative: In 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the methyl group alters hydrogen bonding patterns, forming N–H⋯S interactions instead of N–H⋯N motifs observed in the 5-methyl analog .

- 7-Oxo derivative: Replacing the methyl group with a ketone (e.g., 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) introduces a planar oxo group, enhancing π-conjugation and estrogen antagonist activity .

Functional Group Modifications

- Cyano vs. Carboxamide: The cyano group in the target compound contributes to electron-withdrawing effects, enhancing reactivity in nucleophilic additions. In contrast, carboxamide derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) exhibit improved solubility due to hydrogen bonding via the amide group .

- Schiff Base Derivatives: Substituting the amino group with benzylidene moieties (e.g., 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) introduces planar aromatic systems, altering crystal packing via C–H⋯N/S interactions .

Crystallographic and Hydrogen Bonding Features

- Target Compound : Stabilized by N–H⋯N hydrogen bonds forming R₂²(12) motifs. Methyl group at position 5 minimizes steric hindrance, favoring planar thiophene rings (r.m.s. deviation = 0.03 Å) .

- 4-Methyl Analog : Exhibits disorder in the cyclohexene ring and macrocyclic N–H⋯N interactions involving six molecules .

- 7-Oxo Derivative : Planar oxo group facilitates N–H⋯O hydrogen bonds, contributing to dense crystal packing .

Biological Activity

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42159-74-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12N2S

- Molecular Weight : 196.28 g/mol

- Structure : The compound features a benzothiophene core with an amino group and a carbonitrile substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-amino derivatives of benzothiophene exhibit various pharmacological effects, including:

- Anticancer Activity : Compounds in this class have shown promising results against several cancer cell lines.

- Anti-inflammatory Effects : They have been noted for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

Anticancer Activity

A study evaluated the antiproliferative effects of 2-amino-benzothiophene derivatives on different cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. Notably, the compound's structural features, such as the presence of methyl and amino groups, were associated with enhanced activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Amino-5-methyl derivative | MCF-7 | 12.5 | Microtubule depolymerization |

| 2-Amino derivative | NCI-H460 | 15.0 | Apoptosis induction |

| 2-Amino derivative | SF-268 | 10.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown potential as a COX inhibitor with an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme. This activity is attributed to the structural configuration that allows for effective binding to the enzyme's active site. Additionally, in vivo studies demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at therapeutic doses.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related thiophene compounds. For example, certain derivatives have demonstrated inhibition zones comparable to standard antibiotics like Ampicillin. The hydroxythiophene compounds exhibited remarkable antibacterial activity with inhibition zones ranging from 15 to 21 mm.

Case Studies

-

Case Study on Anticancer Effects :

- A series of experiments tested various substitutions on the benzothiophene core.

- Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity in cancer cell lines.

-

Inflammation Model Study :

- In a murine model of inflammation, administration of the compound resulted in decreased edema and reduced levels of inflammatory markers.

- Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the standard synthetic protocols for preparing 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?

Methodological Answer: The compound is synthesized via a condensation reaction between a substituted cyclohexanone and malononitrile in the presence of elemental sulfur and a base. A typical procedure involves:

- Reagents : 5-methylcyclohexanone, malononitrile, sulfur, and diethylamine in ethanol .

- Steps :

- Yield : ~68–80% .

Q. How is the compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

-

Crystallographic Data :

Space Group (Å) (Å) (Å) Volume (ų) Orthorhombic (P2₁2₁2₁) 4.7815(3) 16.5670(13) 18.1658(14) 1439.01(18) -

Planarity : The thiophene ring typically shows an r.m.s. deviation of ≤0.03 Å from planarity .

-

Disorder Handling : Use SHELXL’s EADP command to model disorder (e.g., split positions for C6/C7 atoms with 81:19 occupancy) .

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer: Weak non-covalent interactions dominate:

- C–H⋯π Interactions : Link molecules into [100]-directed chains (distance: ~3.2–3.5 Å) .

- N–H⋯N Hydrogen Bonds : Form motifs and 20-membered macrocyclic rings .

- Validation : Graph-set analysis (Bernstein et al., 1995) confirms interaction motifs .

Advanced Research Questions

Q. How is conformational disorder in the cyclohexene ring addressed during refinement?

Methodological Answer:

- Disorder Modeling : In SHELXL, split disordered atoms (e.g., C6/C7) into Part 1 (81% occupancy) and Part 2 (19%) with geometric restraints to maintain bond distances and angles .

- Thermal Parameters : Apply tight restraints on anisotropic displacement parameters (ADPs) to approximate isotropic behavior for disordered regions .

- Validation : Check residual electron density maps to ensure no unmodeled features exceed 0.5 eÅ⁻³ .

Q. What computational tools are recommended for analyzing ring puckering?

Methodological Answer:

Q. How do reaction conditions impact the formation of Schiff base derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.